Yemuoside YM(9)
Description
Yemuoside YM(9) is a nortriterpenoid saponin isolated from the plant Stauntonia chinensis. This compound belongs to a family of triterpenoid saponins known for their diverse biological activities. Yemuoside YM(9) has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-diabetic treatments .
Properties
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H102O30/c1-24-11-16-64(59(82)94-56-47(79)43(75)40(72)32(89-56)23-84-53-48(80)44(76)50(31(21-66)88-53)91-54-45(77)41(73)36(68)25(2)85-54)18-17-62(7)27(28(64)19-24)9-10-34-61(6)14-13-35(60(4,5)33(61)12-15-63(34,62)8)90-58-52(38(70)29(67)22-83-58)93-57-49(81)51(37(69)26(3)86-57)92-55-46(78)42(74)39(71)30(20-65)87-55/h9,25-26,28-58,65-81H,1,10-23H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNYXFCBCCJLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H102O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128553-98-0 | |
| Record name | Yemuoside YM(9) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128553980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Yemuoside YM(9) involves the extraction of triterpenoid saponins from Stauntonia chinensis. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography.
Industrial Production Methods: Industrial production of Yemuoside YM(9) follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced separation techniques ensures the efficient isolation of the compound .
Chemical Reactions Analysis
Types of Reactions: Yemuoside YM(9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Yemuoside YM(9).
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Yemuoside YM(9), each with distinct biological activities .
Scientific Research Applications
Chemistry: The compound serves as a model for studying the chemical behavior of triterpenoid saponins.
Biology: Yemuoside YM(9) exhibits significant anti-inflammatory and anti-diabetic properties, making it a valuable compound for biological research.
Medicine: The compound’s therapeutic potential is being explored for the treatment of inflammatory diseases and type 2 diabetes.
Industry: Yemuoside YM(9) is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Yemuoside YM(9) exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anti-diabetic Action: Yemuoside YM(9) enhances glucose uptake and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) and the insulin receptor (IR)/insulin receptor substrate-1 (IRS-1)/phosphoinositide 3-kinase (PI3K)/Akt pathways
Comparison with Similar Compounds
- Yemuoside YM(7)
- Yemuoside YM(11)
- Yemuoside YM(13)
- Yemuoside YM(14)
Yemuoside YM(9) stands out due to its unique combination of anti-inflammatory and anti-diabetic properties, making it a promising candidate for further research and development.
Q & A
Q. How is Yemuoside YM(9) structurally characterized in recent studies?
Methodological Answer: Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of functional groups, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for 3D spatial arrangement. For reproducibility, ensure standardized protocols for sample preparation (e.g., solvent purity, temperature control) and cross-validate results with orthogonal techniques like infrared (IR) spectroscopy .
Q. What in vitro assays are commonly used to assess YM(9)'s bioactivity?
Methodological Answer: Cell viability assays (e.g., MTT or ATP luminescence), enzyme inhibition kinetics (e.g., IC₅₀ determination via fluorometric methods), and receptor-binding studies (e.g., surface plasmon resonance) are widely employed. Optimize assay conditions by testing multiple pH levels, incubation times, and solvent controls to minimize artifacts. Dose-response curves should be generated using at least three independent replicates .
Q. Which extraction methods are optimal for isolating Yemuoside YM(9) from natural sources?
Methodological Answer: Solvent extraction (e.g., ethanol/water mixtures) combined with column chromatography (e.g., silica gel or Sephadex LH-20) is effective. Validate purity via high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection. Document solvent ratios, flow rates, and temperature to ensure reproducibility .
Q. How do researchers select model organisms for YM(9) pharmacological studies?
Methodological Answer: Prioritize organisms with established genetic and metabolic relevance to the target pathway (e.g., murine models for inflammation studies, zebrafish for neuroactivity). Justify choices based on ethical guidelines, metabolic similarity, and prior literature. Include strain-specific controls (e.g., wild-type vs. knockout models) .
Advanced Research Questions
Q. How can experimental design resolve contradictions in YM(9)'s reported mechanism of action?
Methodological Answer: Address discrepancies by incorporating:
- Orthogonal assays (e.g., CRISPR gene editing to confirm target engagement).
- Negative/positive controls (e.g., knockout cell lines or competitive inhibitors).
- Dose-ranging studies to identify non-linear effects. Document all variables (e.g., batch-to-batch compound variability, cell passage number) to isolate confounding factors .
Q. What statistical methods are recommended for analyzing YM(9) pharmacokinetic data?
Methodological Answer: Non-linear mixed-effects modeling (NONMEM) or Bayesian hierarchical models are suitable for sparse data. For dose-response relationships, use four-parameter logistic regression. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk tests or Q-Q plots. Report confidence intervals and effect sizes to avoid overinterpretation .
Q. How can computational modeling predict YM(9)'s molecular targets?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Cross-reference predictions with transcriptomic or proteomic datasets (e.g., RNA-seq or affinity purification mass spectrometry). Validate experimentally using isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) .
Q. What strategies ensure reproducibility in YM(9) bioactivity studies?
Methodological Answer:
- Standardized protocols : Pre-register methods on platforms like Protocols.io .
- Blinded experiments : Separate compound preparation and data analysis teams.
- Inter-laboratory validation : Share samples with collaborating labs for independent replication. Include detailed metadata (e.g., equipment calibration logs, reagent lot numbers) in supplementary materials .
Q. How should researchers address batch variability in YM(9) synthesis?
Methodological Answer: Implement quality control (QC) checkpoints:
- Purity assessment : HPLC with dual detectors (e.g., diode array and mass spectrometry).
- Stability testing : Accelerated degradation studies under varied pH/temperature.
- Batch documentation : Track synthetic routes, catalysts, and purification steps. Use statistical process control (SPC) charts to monitor critical parameters .
Q. What ethical considerations apply to in vivo studies of YM(9)?
Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, including:
- Sample size justification : Power analysis to minimize unnecessary subjects.
- Humane endpoints : Predefine criteria for early termination.
- Data transparency : Report all outcomes, including negative results.
Obtain approval from institutional animal care and use committees (IACUC) .
Data Presentation and Analysis
Q. How should conflicting cytotoxicity data for YM(9) be interpreted?
Methodological Answer: Conduct meta-analysis to identify moderating variables (e.g., cell line origin, assay duration). Use funnel plots to detect publication bias. If heterogeneity is high, perform subgroup analyses (e.g., cancer vs. normal cells) and report I² statistics. Reconcile findings through controlled comparative studies .
Q. What visualization tools are optimal for presenting YM(9)'s dose-response relationships?
Methodological Answer: Use GraphPad Prism or R/ggplot2 to generate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
